molecular formula C18H17N3O3 B2792582 N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-2-phenylacetamide CAS No. 920169-26-2

N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-2-phenylacetamide

Cat. No. B2792582
CAS RN: 920169-26-2
M. Wt: 323.352
InChI Key: SCLNABVGAODYCQ-UHFFFAOYSA-N
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Description

N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-2-phenylacetamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as FP-2, and it belongs to the class of pyridazinone derivatives. FP-2 has been extensively studied for its biochemical and physiological effects, mechanism of action, and potential therapeutic applications.

Mechanism of Action

The mechanism of action of FP-2 is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting the activity of COX-2, FP-2 can reduce inflammation and pain.
Biochemical and Physiological Effects:
FP-2 has been shown to exhibit several biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever. FP-2 has also been shown to exhibit anti-cancer properties by inducing apoptosis (programmed cell death) in cancer cells. Additionally, FP-2 has been shown to exhibit anti-bacterial properties by inhibiting the growth of bacteria.

Advantages and Limitations for Lab Experiments

One of the advantages of using FP-2 in lab experiments is its potential therapeutic applications. FP-2 has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties, which make it a promising candidate for the development of new drugs. However, one of the limitations of using FP-2 in lab experiments is its complex synthesis method, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for the study of FP-2. One of the future directions is to further investigate its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Another future direction is to develop more efficient synthesis methods for FP-2, which can make it more accessible for lab experiments. Additionally, future studies can focus on the optimization of the structure of FP-2 to enhance its therapeutic properties.

Synthesis Methods

The synthesis of N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-2-phenylacetamide involves the reaction of 2-phenylacetic acid with ethyl chloroacetate to form ethyl 2-phenylacetate. This intermediate is then reacted with hydrazine hydrate to form 2-phenylhydrazine. The final step involves the reaction of 2-phenylhydrazine with 6-(furan-2-yl)pyridazine-3-carboxylic acid to form this compound.

Scientific Research Applications

FP-2 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. FP-2 has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-[2-[6-(furan-2-yl)pyridazin-3-yl]oxyethyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c22-17(13-14-5-2-1-3-6-14)19-10-12-24-18-9-8-15(20-21-18)16-7-4-11-23-16/h1-9,11H,10,12-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLNABVGAODYCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCCOC2=NN=C(C=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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